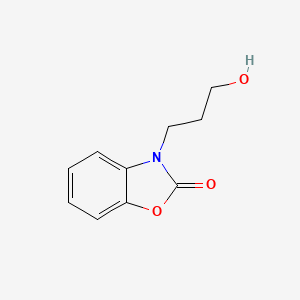

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Description

Properties

IUPAC Name |

3-(3-hydroxypropyl)-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-3-6-11-8-4-1-2-5-9(8)14-10(11)13/h1-2,4-5,12H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPDJORVEQMXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)O2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 20844-74-0) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways, potentially inhibiting the release of pro-inflammatory cytokines.

- Antitumor Potential : Research indicates that derivatives of benzoxazole compounds can induce apoptosis in cancer cells. The specific effects of this compound on tumor cell lines warrant further investigation.

In Vitro Studies

In vitro studies have demonstrated the effects of this compound on various cell lines:

- Cell Proliferation : The compound was tested on human lung cancer cell line A549 and human umbilical vein endothelial cells (HUVEC). Results indicated that it could inhibit A549 cell proliferation significantly while promoting apoptosis in HUVECs .

Case Studies

- Case Study on Apoptosis Induction :

- Anti-inflammatory Properties :

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one has the molecular formula C10H11NO3 and a molecular weight of approximately 193.202 g/mol. Its structure includes a benzoxazole ring, which is known for its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Studies have shown that benzoxazole derivatives exhibit antimicrobial properties. The presence of the hydroxyl group in this compound may enhance its efficacy against various pathogens.

- Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzoxazole showed significant activity against resistant strains of bacteria, suggesting potential for development as new antibiotics.

-

Anticancer Properties :

- Research indicates that compounds containing the benzoxazole moiety can inhibit tumor growth. The unique electronic properties of this compound may contribute to its ability to interact with cancer cell pathways.

- Case Study : In vitro studies demonstrated that similar benzoxazole derivatives can induce apoptosis in cancer cells, making them candidates for further drug development.

Materials Science Applications

- Polymer Chemistry :

- The compound can be utilized as a monomer for synthesizing polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance material performance.

- Data Table :

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Stability | Up to 300 °C |

- Fluorescent Materials :

- Due to its structural characteristics, this compound can be used in the development of fluorescent probes for biological imaging.

- Case Study : Research has indicated that modifications to the benzoxazole framework can lead to enhanced fluorescence efficiency, making it suitable for bioimaging applications.

Environmental Applications

- Pollutant Detection :

- The compound's ability to form complexes with metal ions makes it useful in environmental monitoring for detecting heavy metals in water sources.

- Data Table :

| Metal Ion | Detection Limit |

|---|---|

| Lead (Pb) | 0.5 ppm |

| Cadmium (Cd) | 0.8 ppm |

| Mercury (Hg) | 0.1 ppm |

- Bioremediation :

- The compound could potentially be employed in bioremediation processes due to its biodegradable nature and interaction with microbial communities.

- Case Study : Field studies have shown that compounds similar to this compound can enhance the degradation rates of organic pollutants by promoting microbial activity.

Chemical Reactions Analysis

Ring-Opening Reactions

The oxazolone ring undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Reaction with HCl (6 M) at reflux yields 2-aminophenol derivatives via cleavage of the C–O bond .

-

Basic Hydrolysis : Treatment with NaOH (10%) produces salicylamide intermediates.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic | HCl (6 M) | Reflux, 4 h | 2-Amino-4-(3-hydroxypropyl)phenol | 78 | |

| Basic | NaOH (10%) | 80°C, 2 h | Salicylamide derivative | 65 |

Functionalization of the Hydroxypropyl Side Chain

The hydroxyl group on the propyl chain participates in esterification, etherification, and oxidation:

-

Esterification : Reacts with acetyl chloride in pyridine to form acetate esters .

-

Etherification : Treatment with methyl iodide and K₂CO₃ yields methoxypropyl derivatives.

-

Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl group to a ketone.

Table 2: Side Chain Modifications

Nucleophilic Substitution

The oxazolone ring’s electrophilic carbon reacts with nucleophiles:

-

Amination : Reaction with ammonia in ethanol under reflux produces 2-aminobenzoxazole derivatives .

-

Thiolation : Treatment with thiourea in the presence of BF₃·Et₂O yields thioether-linked products .

Table 3: Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| NH₃ | NH₃/EtOH | Reflux, 12 h | 2-Amino derivative | 75 | |

| Thiourea | Thiourea, BF₃·Et₂O | Toluene, reflux, 8 h | Thioether-linked compound | 82 |

Cross-Coupling Reactions

The aromatic ring participates in palladium-catalyzed couplings:

-

Suzuki Coupling : With aryl boronic acids, Pd(PPh₃)₄ catalyzes biaryl formation .

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides .

Table 4: Coupling Reaction Parameters

| Reaction Type | Catalyst | Substrate | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Bromophenyl | Biaryl derivative | 88 | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-Chloroaniline | N-Aryl benzoxazolone | 79 |

Cyclization Reactions

The hydroxypropyl side chain facilitates intramolecular cyclization:

-

Lactone Formation : Under acidic conditions, the hydroxyl group reacts with carboxylic acids to form six-membered lactones.

Key Mechanistic Insights

Comparison with Similar Compounds

Core Structural Variations

Benzoxazolone derivatives differ primarily in substituents at the 3-position and modifications to the aromatic ring. Below is a comparative analysis of key analogues:

Physicochemical and Pharmacological Properties

- Hydrophilicity : The hydroxypropyl group in the target compound increases water solubility compared to lipophilic analogues like 3-(4-fluorobenzyl)-1,3-benzoxazol-2(3H)-one .

- Biological Activity: Chlorzoxazone (5-chloro substitution) acts as a muscle relaxant by modulating neuronal calcium/potassium channels . Tioclomarol’s anticoagulant activity is linked to its 4-hydroxycoumarin and thiophene groups, distinct from benzoxazolone derivatives . The phenoxypropyl-substituted compounds (e.g., ) are used in high-throughput screening, suggesting structural versatility for receptor binding .

Key Research Findings

- Bioactivity Potential: Amino- or hydroxypropyl substituents (e.g., ) may enhance blood-brain barrier penetration compared to bulkier aromatic groups .

- Structural-Activity Relationships (SAR) :

Preparation Methods

Partial Nitro Reduction and Cyclization

One established method for preparing benzoxazolone derivatives involves starting from methyl 2-nitrobenzoates, which undergo partial reduction to hydroxylamines followed by base-mediated cyclization to form benzisoxazol-3(1H)-ones (benzoxazolones).

- Reagents and Conditions: Hydrazine hydrate and rhodium on carbon as catalyst are used for selective partial reduction of the nitro group to hydroxylamine intermediates. Subsequent cyclization is promoted by base treatment.

- Advantages: This method provides high yields of benzoxazolone intermediates with minimal over-reduction to anilines or formation of side products such as azoxy compounds.

- Key Reference: The protocol reported by Wierenga et al. showed limitations in over-reduction and side reactions, which were overcome by using Rh/C and hydrazine, yielding cleaner products suitable for further functionalization.

Introduction of the 3-Hydroxypropyl Side Chain

Alkylation of Benzoxazolone

The hydroxypropyl substituent can be introduced via alkylation of the benzoxazolone nitrogen or carbon atoms with 3-bromopropanol or related reagents under basic conditions.

- Typical Procedure: Benzoxazolone is reacted with 3-bromopropylamine hydrobromide or 3-bromopropanol in the presence of a base such as triethylamine or potassium hydroxide in solvents like dimethylformamide or toluene.

- Optimization Notes: Excess base can lead to side reactions such as disulfide formation if thiol groups are present. Radical scavengers like triethylamine help suppress unwanted byproducts.

- Yields: Optimized conditions yield the desired 3-(3-hydroxypropyl)benzoxazolone derivatives selectively, with isolated yields ranging typically from 58% to over 90% depending on substrate and conditions.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- Selectivity and Side Reactions: The formation of disulfide byproducts during alkylation can be minimized by controlling base equivalents and using radical scavengers such as triethylamine.

- Scalability: The alkylation reactions have been successfully scaled up with only minor decreases in yield, indicating practical applicability for larger scale synthesis.

- Mechanistic Considerations: The nucleophilic attack of the amine or hydroxyl group on the benzoxazolone ring is critical for substitution, and reaction conditions must be optimized to favor desired product formation over side reactions.

- Purification: Final products are typically purified by recrystallization from mixtures such as n-hexane/ethyl acetate or by chromatographic methods to ensure high purity for research or pharmaceutical applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(3-Hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one?

The compound can be synthesized via cyclization reactions using carbonyl diimidazole (CDI) as a coupling reagent, as demonstrated in analogous benzoxazolone syntheses. For example, CDI-mediated cyclization of hydroxy-substituted precursors under anhydrous conditions (e.g., THF at 60°C) yields benzoxazolone derivatives with moderate to high purity . Optimization of reaction time and purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) is critical to isolate the target compound .

Basic: Which spectroscopic techniques are essential for structural validation?

- 1H/13C NMR : Key for confirming proton environments (e.g., hydroxypropyl chain integration) and carbon backbone integrity. Peaks near δ 4.5–5.0 ppm typically indicate oxazolone ring protons .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed [M+H]+) and elemental composition .

- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves bond lengths and angles, particularly for confirming stereochemistry in crystalline forms .

Advanced: How can researchers address low yields in benzoxazolone cyclization reactions?

Low yields (e.g., 51–53% in bivalent benzoxazolone syntheses) often stem from incomplete cyclization or side reactions. Strategies include:

- Reagent Optimization : Replace CDI with alternative coupling agents (e.g., carbodiimides) to improve efficiency .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to THF .

- Temperature Gradients : Stepwise heating (e.g., 40°C → 80°C) to control exothermic intermediates .

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Contradictions in bond angles or torsional strain may arise from:

- Refinement Software Limitations : SHELX may struggle with high thermal motion in flexible hydroxypropyl chains. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .

- Twinned Crystals : Use SHELXE for twin-law identification and data reprocessing .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme Inhibition Assays : Test against targets like Kynurenine 3-Monooxygenase (KMO) using fluorogenic substrates, as seen in structurally related benzoxazolones .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GABA receptors) due to structural similarity to Chlorzoxazone, a known muscle relaxant .

Advanced: What strategies enable selective functionalization of the benzoxazolone core?

- Click Chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cyclization (CuAAC) at the hydroxypropyl chain, enhancing solubility or bioactivity .

- Bivalent Ligand Design : Link two benzoxazolone units via piperazine spacers to study multivalent receptor interactions, as shown in bivalent analogs .

Basic: Which computational tools predict physicochemical properties?

- Lipophilicity (XlogP) : Use tools like ChemAxon or Molinspiration to estimate partitioning behavior (e.g., XlogP ≈ 2.9 for similar fluorinated analogs) .

- Topological Polar Surface Area (TPSA) : Predicts membrane permeability; TPSA >60 Ų suggests poor blood-brain barrier penetration .

Advanced: How to ensure analytical rigor in purity and stability assessments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.